molecular formula C16H24N6OS B10935143 2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B10935143
M. Wt: 348.5 g/mol
InChI Key: SYVRITOVOLBQSC-UHFFFAOYSA-N
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Description

N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound featuring a unique arrangement of pyrazole, triazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole or triazole rings.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole and triazole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The pyrazole and triazole rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: shares similarities with other pyrazole and triazole derivatives, such as:

Uniqueness

The uniqueness of N1-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H24N6OS

Molecular Weight

348.5 g/mol

IUPAC Name

2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C16H24N6OS/c1-6-7-17-14(23)10-24-16-19-18-15(22(16)9-11(2)3)13-8-12(4)21(5)20-13/h6,8,11H,1,7,9-10H2,2-5H3,(H,17,23)

InChI Key

SYVRITOVOLBQSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(N2CC(C)C)SCC(=O)NCC=C

Origin of Product

United States

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